molecular formula C22H15N5O6 B2619775 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide CAS No. 898428-73-4

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide

Katalognummer B2619775
CAS-Nummer: 898428-73-4
Molekulargewicht: 445.391
InChI-Schlüssel: CLMGQSRRKRTBEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against several kinases, including Aurora A, Aurora B, and FLT3, which are all involved in cancer progression and proliferation.

Wirkmechanismus

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 exerts its anticancer effects through the inhibition of several kinases, including Aurora A, Aurora B, and FLT3. Aurora A and B are involved in cell division and are overexpressed in several types of cancer. FLT3 is a receptor tyrosine kinase that is mutated in several types of leukemia. By inhibiting these kinases, this compound 1 disrupts cell division and induces apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit potent inhibitory activity against several kinases, including Aurora A, Aurora B, and FLT3. In preclinical studies, this compound 1 has been shown to inhibit tumor growth in several cancer models, including breast cancer, lung cancer, and leukemia. Furthermore, this compound 1 has been shown to enhance the efficacy of several chemotherapeutic agents, making it a promising candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 has several advantages for lab experiments, including its high potency and selectivity for several kinases involved in cancer progression and proliferation. Furthermore, this compound 1 has been shown to exhibit synergistic effects with several chemotherapeutic agents, making it a promising candidate for combination therapy. However, there are also limitations to the use of this compound 1 in lab experiments, including its potential toxicity and the need for further optimization of dosing and delivery methods.

Zukünftige Richtungen

There are several future directions for the study of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1, including the optimization of dosing and delivery methods, the exploration of combination therapy with other chemotherapeutic agents, and the development of more potent and selective analogs of this compound 1. Furthermore, the potential use of this compound 1 in other disease indications, such as autoimmune disorders and inflammatory diseases, should also be explored. Overall, the study of this compound 1 has the potential to lead to the development of novel and effective therapeutics for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 involves several steps, including the preparation of 2-methyl-4-oxoquinazoline, which is then reacted with 4-(3-bromoanilino)phenylamine to form the intermediate product. This intermediate is then further reacted with 3,5-dinitrobenzoyl chloride to produce the final product, this compound 1. The synthesis of this compound 1 has been optimized to yield high purity and high yield, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide 1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent inhibitory activity against several kinases, including Aurora A, Aurora B, and FLT3, which are all involved in cancer progression and proliferation. In preclinical studies, this compound 1 has been shown to inhibit tumor growth in several cancer models, including breast cancer, lung cancer, and leukemia. Furthermore, this compound 1 has been shown to enhance the efficacy of several chemotherapeutic agents, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O6/c1-13-23-20-5-3-2-4-19(20)22(29)25(13)16-8-6-15(7-9-16)24-21(28)14-10-17(26(30)31)12-18(11-14)27(32)33/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMGQSRRKRTBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.